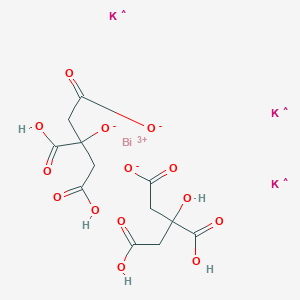

CID 6335486

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 6335486 is a bismuth salt used primarily in combination with antibiotics and proton pump inhibitors for the treatment of infections caused by Helicobacter pylori. It is a colloidal compound that plays a significant role in the management of peptic ulcers and gastro-esophageal reflux disease. This compound is known for its ability to protect the gastric mucosa and has been a valuable component in gastrointestinal treatments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CID 6335486 can be synthesized through the hydrolytic processing of metallic bismuth. The process involves dissolving metallic bismuth in nitric acid to form bismuth nitrate. This solution is then treated with citric acid to precipitate bismuth citrate. The reaction conditions typically involve a pH range of 0.1 to 0.7 and a temperature of around 60°C .

Industrial Production Methods: In industrial settings, bismuth subcitrate is produced by adding a solution of bismuth nitrate to an aqueous solution of citric acid. The mixture is heated in a water bath to facilitate the reaction. The resulting bismuth citrate is then purified to meet the high purity standards required for medical applications .

Analyse Des Réactions Chimiques

Types of Reactions: CID 6335486 undergoes various chemical reactions, including:

Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.

Reduction: this compound can be reduced to metallic bismuth under certain conditions.

Substitution: It can participate in substitution reactions where ligands in the compound are replaced by other chemical groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation: Bismuth oxides.

Reduction: Metallic bismuth.

Substitution: Various bismuth salts depending on the substituents involved

Applications De Recherche Scientifique

CID 6335486 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of other bismuth compounds and as a reagent in various chemical reactions.

Biology: this compound is used in microbiology for preparing nutrient media.

Medicine: It is a key component in the treatment of gastrointestinal disorders, particularly those caused by Helicobacter pylori. It has also been explored for its potential in treating viral infections, multidrug-resistant microbial infections, and cancer.

Industry: this compound is used in the production of antiulcer drugs and other pharmaceutical formulations .

Mécanisme D'action

The exact mechanism of action of bismuth subcitrate is not fully understood. it is believed to interfere with several bacterial functions, including:

Cell Membrane Function: Disrupts the bacterial cell membrane.

Protein and Cell Wall Synthesis: Inhibits the synthesis of essential proteins and cell wall components.

Enzyme Urease: Inhibits the enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.

ATP Synthesis and Iron Transport: Interferes with ATP synthesis and iron transport mechanisms

Comparaison Avec Des Composés Similaires

Bismuth Subnitrate: Used as an antacid and for treating gastrointestinal disorders.

Bismuth Oxychloride: Used in cosmetics and as a pigment.

Bismuth Oxynitrate: Used in various industrial applications.

Uniqueness of Bismuth Subcitrate: CID 6335486 is unique due to its specific application in treating Helicobacter pylori infections and its ability to protect the gastric mucosa. Unlike other bismuth compounds, it is specifically formulated to be used in combination with antibiotics and proton pump inhibitors, making it highly effective in eradicating Helicobacter pylori .

Propriétés

Formule moléculaire |

C12H13BiK3O14 |

|---|---|

Poids moléculaire |

707.5 g/mol |

InChI |

InChI=1S/C6H8O7.C6H7O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;-1;+3;;;/p-2 |

Clé InChI |

BJTMZHBPYPNQSV-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)[O-].[K].[K].[K].[Bi+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)

![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)

![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate](/img/structure/B1239874.png)

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)